An In-depth Technical Guide to 5-Ethyl-isoxazol-3-ol: Chemical Properties and Structure
An In-depth Technical Guide to 5-Ethyl-isoxazol-3-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 5-Ethyl-isoxazol-3-ol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analog, 3-hydroxy-5-methylisoxazole, to provide reasonable estimations for its physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Identity and Structure
5-Ethyl-isoxazol-3-ol, a substituted isoxazole, is a heterocyclic compound with the molecular formula C₅H₇NO₂. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The "-ol" suffix indicates the presence of a hydroxyl group at the 3-position, which exists in tautomeric equilibrium with its keto form, 5-Ethylisoxazol-3(2H)-one.
Table 1: Chemical Identifiers for 5-Ethyl-isoxazol-3-ol
| Identifier | Value |
| IUPAC Name | 5-ethylisoxazol-3-ol |
| CAS Number | 10004-45-2 |
| Molecular Formula | C₅H₇NO₂ |
| Molecular Weight | 113.11 g/mol |
| SMILES | CCC1=CC(=O)NO1 |
| InChI | InChI=1S/C5H7NO2/c1-2-4-3-5(7)6-8-4/h3H,2H2,1H3,(H,6,7) |
Physicochemical Properties
Table 2: Estimated Physicochemical Properties of 5-Ethyl-isoxazol-3-ol
| Property | Estimated Value | Reference/Basis |
| Melting Point | ~80-90 °C | Based on the melting point of 3-hydroxy-5-methylisoxazole (84-88 °C)[1]. The ethyl group may slightly alter this value. |
| Boiling Point | Not available | Data for the methyl analog is also unavailable[2]. High polarity and hydrogen bonding suggest a relatively high boiling point. |
| Solubility | Soluble in water and polar organic solvents | 3-hydroxy-5-methylisoxazole is soluble in water (85 g/L at 25 °C) and soluble in alcohol, acetone, THF, and chloroform[3]. Similar solubility is expected for the ethyl analog. |
| pKa | Not available | Expected to be a weak acid due to the hydroxyl group. |
Tautomerism
A critical chemical property of 3-hydroxyisoxazoles is their existence as a mixture of tautomers: the hydroxy form (5-Ethyl-isoxazol-3-ol) and the keto form (5-Ethylisoxazol-3(2H)-one). The equilibrium between these two forms is influenced by the solvent and the physical state.
Caption: Tautomeric equilibrium of 5-Ethyl-isoxazol-3-ol.
Experimental Protocols: Synthesis
The most common and versatile method for the synthesis of 3-hydroxyisoxazoles is the Claisen isoxazole synthesis, which involves the condensation of a β-keto ester with hydroxylamine.
General Claisen Isoxazole Synthesis
This method provides a direct route to 5-substituted-3-hydroxyisoxazoles. The reaction of ethyl 3-oxopentanoate with hydroxylamine is the most probable synthetic route for 5-Ethyl-isoxazol-3-ol.
Reaction Scheme:
Ethyl 3-oxopentanoate + Hydroxylamine → 5-Ethyl-isoxazol-3-ol + Ethanol + Water
Detailed Methodology (General Procedure):
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Preparation of the β-keto ester: Ethyl 3-oxopentanoate can be synthesized via the Claisen condensation of ethyl propionate.
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Reaction with Hydroxylamine:
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A solution of ethyl 3-oxopentanoate in a suitable solvent (e.g., ethanol) is prepared.
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An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium carbonate) is added to the β-keto ester solution.
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The reaction mixture is typically stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification:
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Upon completion, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product.
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The crude product is collected by filtration, washed with cold water, and dried.
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Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Caption: General workflow for the Claisen synthesis of 5-Ethyl-isoxazol-3-ol.
Spectroscopic Characterization (Predicted)
Specific spectroscopic data for 5-Ethyl-isoxazol-3-ol is not available. The following are predicted characteristics based on the structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data for 5-Ethyl-isoxazol-3-ol
| Technique | Predicted Features |
| ¹H NMR | - Ethyl group: A triplet (CH₃) and a quartet (CH₂) in the aliphatic region. - Isoxazole ring proton: A singlet for the proton at the C4 position. - OH/NH proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration. |
| ¹³C NMR | - Ethyl group: Two signals in the aliphatic region. - Isoxazole ring carbons: Three signals for the C3, C4, and C5 carbons. The C3 and C5 carbons would be deshielded due to their attachment to heteroatoms. |
| IR Spectroscopy | - O-H/N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ due to the hydroxyl/amide proton. - C=O stretch (keto tautomer): A strong absorption around 1650-1700 cm⁻¹. - C=N stretch: An absorption in the region of 1600-1650 cm⁻¹. - N-O stretch: An absorption band around 1100-1200 cm⁻¹[4][5]. |
| Mass Spectrometry | - Molecular Ion (M+): A peak corresponding to the molecular weight of 113.11. - Fragmentation: Fragmentation patterns would likely involve the loss of the ethyl group and cleavage of the isoxazole ring. |
Biological Activity and Signaling Pathways
There is currently no specific information available in the public domain regarding the biological activity or involvement of 5-Ethyl-isoxazol-3-ol in any signaling pathways. However, the isoxazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Further research would be required to elucidate any potential therapeutic applications of this specific compound.
Conclusion
5-Ethyl-isoxazol-3-ol is a heterocyclic compound with potential for further investigation in the fields of medicinal chemistry and drug development. While direct experimental data is limited, its chemical properties and structure can be reasonably inferred from its close analogs. The established synthetic route via the Claisen condensation provides a reliable method for its preparation, enabling further studies into its biological activity and potential therapeutic applications. This guide serves as a foundational resource to stimulate and support future research on this and related isoxazole derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-Hidroxi-5-metilisoxazol, 97 %, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]
- 4. Hymexazol | C4H5NO2 | CID 24781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Amino-5-methylisoxazole | 1072-67-9 | FA17634 [biosynth.com]
